molecular formula C16H22ClNO4 B2482906 2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide CAS No. 2176069-45-5

2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide

Cat. No.: B2482906
CAS No.: 2176069-45-5
M. Wt: 327.81
InChI Key: RKOIOLUSMMKEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide is a synthetic acetamide derivative supplied for research purposes. This compound is structurally characterized by a chlorophenoxy moiety and a cyclopentylmethyl group modified with a hydroxyethoxy chain, a feature often associated with enhanced solubility and bioavailability in pharmacological probes. While specific studies on this exact molecule are limited, its core structure shares homology with other chlorophenoxy acetamides that have demonstrated significant biological activity in research settings. For instance, related compounds have been identified as potent inhibitors of osteoclastogenesis, the process of bone resorption, suggesting potential value for investigating bone metabolism disorders such as osteoporosis . The chlorophenoxy group is a key structural component in various bioactive molecules, including herbicides that function as synthetic auxins . In research chemicals, this moiety can contribute to interactions with enzymatic pathways. The acetamide functional group is a common pharmacophore found in compounds with diverse mechanisms, including central nervous system activity, such as muscarinic acetylcholine receptor antagonism . Researchers can utilize this compound to explore its potential effects on various cellular signaling pathways, including those involving RANKL, which is critical for osteoclast differentiation, or other kinase-mediated processes . This product is intended for laboratory research applications only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO4/c17-13-3-5-14(6-4-13)21-11-15(20)18-12-16(22-10-9-19)7-1-2-8-16/h3-6,19H,1-2,7-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOIOLUSMMKEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)COC2=CC=C(C=C2)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.

    Cyclopentylmethylamine reaction: The intermediate is then reacted with cyclopentylmethylamine in the presence of a base to form the desired acetamide compound.

    Hydroxyethoxy addition: Finally, the hydroxyethoxy group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.

Comparison with Similar Compounds

Structural Insights :

  • Heterocyclic Rings : Replacement of the cyclopentyl group with azetidine (4-membered ring) or piperidine (6-membered ring) alters steric hindrance and conformational flexibility, impacting binding affinity to targets like ATF4 .
  • Substituent Effects: The 4-chlorophenoxy group is conserved in ATF4 inhibitors, suggesting its role in hydrophobic interactions or π-stacking. In contrast, MAO inhibitors prioritize electron-rich thiazole or diphenyl groups for enzyme active-site binding .

ATF4 Inhibitors

Compounds with dual 4-chlorophenoxy groups, such as those in and , exhibit nanomolar inhibitory activity against ATF4, a stress-response transcription factor implicated in cancer progression. For example:

  • 2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide: Demonstrated IC₅₀ values of <100 nM in ATF4-driven cancer cell lines .
  • Piperidine-based analog () : Showed improved metabolic stability due to the hydroxypropyl linker, with a 2-fold increase in half-life compared to azetidine derivatives .

MAO Inhibitors

Thiazole-containing analogs (e.g., compounds 4a-4i in ) inhibit MAO-A and MAO-B isoforms, which are linked to neurological disorders.

  • Compound 4c : Exhibited IC₅₀ values of 12.3 µM (MAO-A) and 8.7 µM (MAO-B), attributed to the thiazole moiety’s ability to chelate the flavin adenine dinucleotide (FAD) cofactor .

Yield Comparison :

  • Cyclopentylmethyl derivatives typically yield 14–19% after chromatographic purification (), while azetidine analogs achieve higher yields (57%) due to optimized reaction conditions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Azetidine Analog MAO Inhibitor (4c)
Molecular Weight ~380.8 g/mol ~420.3 g/mol ~450.5 g/mol
LogP (Predicted) 3.2 4.1 4.8
Solubility (PBS) 12 µM 8 µM <5 µM
Metabolic Stability Moderate (t₁/₂ = 2.1 h) Low (t₁/₂ = 1.3 h) High (t₁/₂ = 5.6 h)

Key Observations :

  • The hydroxyethoxy chain in the target compound reduces LogP compared to analogs with dual 4-chlorophenoxy groups, balancing lipophilicity and solubility .
  • MAO inhibitors exhibit higher molecular weights and LogP values, reflecting their need for blood-brain barrier penetration .

Biological Activity

2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide, also known by its CAS number 2176069-45-5, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research, particularly focusing on its pharmacological properties.

The synthesis of this compound typically involves several steps:

  • Formation of Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an acylating agent yields 4-chlorophenoxyacetyl chloride.
  • Cyclopentylmethylamine Reaction : The chlorophenoxy intermediate reacts with cyclopentylmethylamine in the presence of a base.
  • Hydroxyethoxy Addition : A nucleophilic substitution introduces the hydroxyethoxy group.

These synthetic routes are crucial for obtaining the compound with high purity and yield, which is essential for biological studies .

The biological activity of 2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide is thought to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may influence oxidative stress and cell signaling pathways, although detailed mechanisms are still under investigation .

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(4-chlorophenoxy) acetamide exhibit significant anticancer properties. For instance, a derivative was shown to inhibit osteoclastogenesis, which is crucial in bone resorption processes related to osteoporosis. This compound altered the expression of osteoclast-specific marker genes and inhibited bone resorption activity in vitro .

Other Pharmacological Effects

The compound's structural characteristics allow it to function as a biochemical probe in research settings. Its unique combination of functional groups may confer distinct biological properties that warrant further investigation .

Case Studies and Research Findings

Study FocusFindings
Osteoclast Inhibition The derivative N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide showed strong inhibitory effects on osteoclast formation and activity, suggesting therapeutic potential for bone-related disorders .
Chemical Characterization Detailed characterization through chemical reactions indicated that the compound can undergo oxidation and reduction, leading to various derivatives that may possess unique biological activities .

Comparative Analysis with Similar Compounds

The biological activity of 2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Methyl-4-chlorophenoxyacetic acidLacks cyclopentylmethyl and hydroxyethoxy groupsModerate herbicidal activity
2,4-DichlorophenolDifferent chlorine substitution patternAntimicrobial properties

This comparison highlights the unique aspects of 2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide due to its specific functional groups which may enhance its bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.